Example: AMG-8718, a BACE1 inhibitor incorporating the 4-(3-methyloxetan-3-yl)aniline moiety, exerts its effect by binding to the active site of BACE1, thereby inhibiting its enzymatic activity and reducing the production of amyloid beta (Aβ) peptides in the brain [].
Another example involves ML254, which acts as a positive allosteric modulator (PAM) of mGlu5, enhancing the receptor's response to glutamate without directly activating it [].
Example: In the development of AMG-8718, researchers aimed to balance BACE1 potency with hERG binding affinity and P-glycoprotein (Pgp) recognition to ensure a favorable safety and pharmacokinetic profile [].
Research has identified potent and orally efficacious BACE1 inhibitors incorporating the 4-(3-methyloxetan-3-yl)aniline scaffold []. These inhibitors show promise as potential therapeutics for Alzheimer's disease by reducing the production of amyloid beta (Aβ) peptides in the brain.
Derivatives of 4-(3-methyloxetan-3-yl)aniline, such as ML254, have been explored as potential tool compounds for investigating mGlu5 []. mGlu5 PAMs hold promise for the treatment of schizophrenia.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6